2-Amino-2-ethylpentanoic acid
Overview
Description
2-Amino-2-ethylpentanoic acid is an organic compound with the molecular formula C7H15NO2. It is a derivative of pentanoic acid, featuring an amino group (-NH2) and an ethyl group (-C2H5) attached to the second carbon atom of the pentanoic acid chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-2-ethylpentanoic acid can be synthesized through several methods, including the following:
Hydrolysis of Esters: The ester derivative of this compound can be hydrolyzed under acidic or basic conditions to yield the free acid.
Reduction of Amides: The amide derivative can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding amino acid.
Amination of Aldehydes: The corresponding aldehyde can be aminated using reagents like ammonia or ammonium salts to form the amino acid.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the above methods, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-ethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2) under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in substitution reactions with alkyl halides to form alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: this compound nitrate.
Reduction: 2-Amino-2-ethylpentanol.
Substitution: Alkylated this compound derivatives.
Scientific Research Applications
2-Amino-2-ethylpentanoic acid has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
Biology: The compound is used in biochemical studies to understand amino acid metabolism and protein synthesis.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific metabolic pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-2-ethylpentanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biochemical studies, it may inhibit or activate certain enzymes involved in amino acid metabolism, leading to changes in cellular processes.
Comparison with Similar Compounds
2-Amino-2-ethylpentanoic acid is similar to other amino acids and derivatives, such as 2-amino-4-methylpentanoic acid and 4-amino-2-methylpentanoic acid. its unique structure, with the ethyl group at the second carbon, distinguishes it from these compounds and contributes to its distinct chemical properties and applications.
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Properties
IUPAC Name |
2-amino-2-ethylpentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-5-7(8,4-2)6(9)10/h3-5,8H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGMPMJSIJSELV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20999982 | |
Record name | 2-Ethylnorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20999982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78737-63-0, 6303-36-2 | |
Record name | 2-Ethyl-2-aminopentanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078737630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC41968 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethylnorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20999982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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